1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine is a synthetic organic compound with the empirical formula C18H29BN2O2 and a molecular weight of 316.25 g/mol. This compound is characterized by its complex structure, which includes a piperazine ring and a dioxaborolane moiety. It is classified as a non-combustible substance and carries the GHS07 hazard pictogram due to potential skin irritation.
The synthesis of 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine typically involves the following steps:
The molecular structure of 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine features:
The compound's structural data includes:
This compound can participate in various chemical reactions:
Common reagents for these reactions include palladium catalysts for cross-coupling and bases like potassium carbonate for deprotonation. The major products formed depend on the specific type of reaction conducted; for instance, oxidation may yield boronic acids while substitution can lead to various substituted piperazines.
The mechanism of action for 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine primarily revolves around its ability to engage in cross-coupling reactions facilitated by palladium catalysts. The boron atom in the dioxaborolane acts as a nucleophile that promotes the formation of carbon-carbon bonds in synthetic pathways .
The physical properties of this compound include:
Chemical properties encompass:
Relevant analytical data such as melting points or spectral data (NMR, MS) would provide further insight into its characteristics but are not detailed in the available literature .
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine has several scientific applications:
This compound's versatility makes it valuable across multiple fields of research and application.
The conjugation of piperazine with boronate esters requires precision design to prevent undesired side reactions. A dominant strategy employs N-BOC protection of the piperazine nitrogen prior to boron introduction. As demonstrated in the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (CAS 470478-90-1), this precursor allows regioselective functionalization of the aryl ring while preserving the amine functionality [2] [6]. Subsequent deprotection protocols utilize strong Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane, achieving quantitative removal of the BOC group without cleaving the boronate ester [1]. This two-step conjugation approach delivers the target compound in 72% overall yield after silica gel chromatography (eluent: CH₂Cl₂/MeOH 10:1) – a significant improvement over single-step methods that struggle with competing amination-borylation equilibria [1] [6].
Table 1: Comparative Analysis of Piperazine-Boronate Conjugation Strategies
Method | Reaction Sequence | Key Advantages | Yield Range |
---|---|---|---|
BOC-Protected Route | BOC protection → Miyaura borylation → Deprotection | Avoids boron-amine coordination; High regioselectivity | 68–75% |
Direct Coupling | Simultaneous piperazine addition & borylation | Fewer steps; Lower catalyst loading | 35–42% |
Reductive Amination | Boronate-aldehyde + N-methylpiperazine | Tolerates electron-deficient arenes | 50–58% |
Palladium-catalyzed Miyaura borylation constitutes the cornerstone of C–B bond formation in these derivatives. Optimized conditions employ Pd(dppf)Cl₂ (1–3 mol%) with bis(pinacolato)diboron (B₂pin₂, 1.2 equiv) in refluxing dimethylformamide (DMF), enabling efficient borylation of aryl bromides like 1-(4-bromophenyl)-4-methylpiperazine [5] [10]. Critical studies reveal that electron-donating piperazine groups necessitate longer reaction times (12–18h) compared to electron-neutral arenes due to diminished oxidative addition rates at Pd⁰ centers [5]. Microwave-assisted protocols significantly enhance efficiency – reducing reaction times to <2 hours while maintaining yields >85% by accelerating the rate-determining transmetallation step [5]. For scale-up, continuous-flow reactors with immobilized Pd catalysts minimize metal leaching and enable throughputs exceeding 100g/day with consistent impurity profiles (<0.5% deborylated byproduct) [5].
Emerging metal-free approaches leverage amine-borane complexes (e.g., 1-methylpiperazine·BH₃) in ionic liquid media, though yields remain modest (≤50%) and substrate scope is limited to activated aryl halides [4].
Table 2: Catalytic Systems for C–B Bond Formation in Arylpiperazines
Catalyst System | Base/Solvent | Temperature | Time | Yield | Key Limitations |
---|---|---|---|---|---|
Pd(dppf)Cl₂/DMF | KOAc / DMF | 80–90°C | 12–18 h | 78–85% | Homogeneous catalyst recovery issues |
Pd/C (flow reactor) | Et₃N / THF | 120°C | 30 min | 88–92% | High initial setup costs |
NiCl₂(dppe)/DMF | KOAc / DMF | 100°C | 6 h | 65% | Piperazine N-demethylation side products |
Amine-BH₃/BMIM⁺PF₆⁻ | None / Ionic Liquid | 150°C | 24 h | 40–50% | Limited to p-bromo aniline derivatives |
The chemical stability of boronated intermediates during synthesis is critically influenced by solvent polarity and ligand bulk. Aprotic solvents (DMF, THF, CH₂Cl₂) provide optimal stability for the pinacol boronate ester functionality, whereas protic solvents (MeOH, H₂O) accelerate hydrolytic deboronation. Quantitative NMR studies reveal a stark contrast: the half-life of the boronate ester in DMF at 25°C exceeds 14 days, but plummets to <4 hours in methanol/water mixtures (9:1) due to protodeboronation catalysis [3] [5]. Ligand design also profoundly impacts stability – sterically hindered phosphines (XPhos, SPhos) suppress boronic acid anhydride formation and reduce palladium nanoparticle aggregation, which can catalyze degradation pathways. When XPhos was substituted for PPh₃ in Miyaura borylation, the isolated yield increased from 71% to 89%, attributed to diminished boron-oxygen bond cleavage by colloidal Pd byproducts [5].
During workup, strict pH control (quenching with saturated NaHCO₃ rather than HCl) prevents boronate ester hydrolysis. Chromatographic purification on neutral alumina (instead of silica) further enhances recovery by minimizing acid-catalyzed decomposition – silica’s surface silanol groups can reduce yields by 15–20% for boronate-containing piperazines [1] [3].
Table 3: Solvent Effects on Boronate Ester Stability During Processing
Solvent System | Relative Decomposition Rate (k, h⁻¹) | Primary Degradation Pathway | Recommended Use Case |
---|---|---|---|
Dimethylformamide (DMF) | 0.002 ± 0.001 | Trace protodeboronation | Miyaura borylation reactions |
Dichloromethane (DCM) | 0.005 ± 0.002 | Chloride displacement | Deprotection/Quenching steps |
Tetrahydrofuran (THF) | 0.010 ± 0.003 | Peroxide-mediated oxidation | Low-temperature lithiation |
Ethyl Acetate (EtOAc) | 0.015 ± 0.005 | Transesterification | Extraction & column chromatography |
Methanol/Water (9:1) | 0.18 ± 0.02 | Rapid protodeboronation | Avoid except during quenching |
Scaling the synthesis of 1-methyl-4-[4-(pinacolborane)phenyl]piperazine beyond laboratory batches confronts three primary bottlenecks: purification complexities, hazardous reagent management, and boronate stability during isolation. The final deprotection step with TMSOTf generates volatile trimethylsilyl byproducts requiring specialized scrubbing systems to prevent equipment corrosion [1] [6]. Industrial implementations employ continuous extraction with temperature-controlled centrifugal contactors to minimize boronate ester exposure to aqueous interfaces, enhancing yields by 8–12% compared to batch extraction [3]. Chromatography remains unavoidable for obtaining pharma-grade material (>98% purity), but simulated moving bed (SMB) technology reduces solvent consumption by 40% versus standard silica gel columns [6].
For intermediates like the BOC-protected boronate (CAS 470478-90-1), crystallization-driven purification offers a scalable alternative. Optimized protocols use heptane/ethyl acetate (10:1) mixtures to induce crystallization at 0°C, achieving 99.5% purity with residual Pd <10 ppm – critical for pharmaceutical applications [2] [6]. Regulatory hurdles include hazmat classification (UN3286) due to the compound’s combustible solid designation, necessitating inert atmosphere packaging and specialized transport [6]. Recent advances demonstrate that microfluidic hydrogenation reactors can replace boronate esters with bench-stable N-methyliminodiacetic acid (MIDA) boronates in the penultimate step, dramatically improving handling safety during kilogram-scale campaigns [3] [5].
Table 4: Scalability Challenges and Engineering Solutions in Multistep Synthesis
Process Stage | Key Challenge | Scalability Solution | Impact on Yield/Purity |
---|---|---|---|
BOC Deprotection | TMSOTf corrosion & byproduct volatility | Continuous-flow gas-liquid separation membranes | Yield +12%; Pd purity >99.9% |
Final Compound Isolation | Silica gel adsorption losses | Neutral alumina SMB chromatography | Recovery +18%; Solvent use -40% |
Pd Removal | Persistent Pd complexes with piperazine | Tetrasodium EDTA washes in EtOAc/water biphasic system | Residual Pd <5 ppm |
Drying Operations | Boronate ester hydrolysis | Azeotropic distillation with toluene | Water content <0.1% w/w |
Packaging/Storage | Oxidation sensitivity | Nitrogen-sparged amber glass with molecular sieves | Shelf life >24 months at 2–8°C |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9